molecular formula C8H4Br3N B14188170 2,3,6-tribromo-1H-indole CAS No. 918530-08-2

2,3,6-tribromo-1H-indole

Cat. No.: B14188170
CAS No.: 918530-08-2
M. Wt: 353.84 g/mol
InChI Key: DVLSPNMFRYZTJK-UHFFFAOYSA-N
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Description

2,3,6-Tribromo-1H-indole is a brominated derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-tribromo-1H-indole typically involves the bromination of indole. One common method is the electrophilic aromatic substitution reaction, where indole is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve dissolving indole in a suitable solvent like acetic acid or chloroform and adding bromine dropwise while maintaining a controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety when handling bromine. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Tribromo-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated indole derivatives.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce less brominated indoles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,3,6-Tribromo-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anticancer and antimicrobial agents.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2,3,6-tribromo-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atoms can enhance the compound’s binding affinity to certain molecular targets, leading to increased potency. The exact pathways involved can vary, but often include interactions with cellular signaling pathways and metabolic enzymes.

Comparison with Similar Compounds

  • 2,3,5-Tribromo-1H-indole
  • 2,3,7-Tribromo-1H-indole
  • 2,3,6-Trichloro-1H-indole

Comparison: 2,3,6-Tribromo-1H-indole is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. Compared to other brominated indoles, it may exhibit different binding affinities and selectivities for molecular targets. The presence of bromine atoms at the 2, 3, and 6 positions can also affect the compound’s electronic properties, making it distinct from other halogenated indoles.

Properties

CAS No.

918530-08-2

Molecular Formula

C8H4Br3N

Molecular Weight

353.84 g/mol

IUPAC Name

2,3,6-tribromo-1H-indole

InChI

InChI=1S/C8H4Br3N/c9-4-1-2-5-6(3-4)12-8(11)7(5)10/h1-3,12H

InChI Key

DVLSPNMFRYZTJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2Br)Br

Origin of Product

United States

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